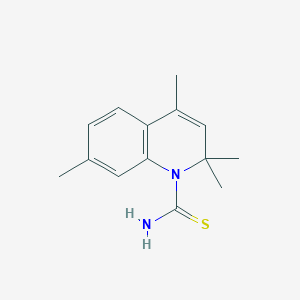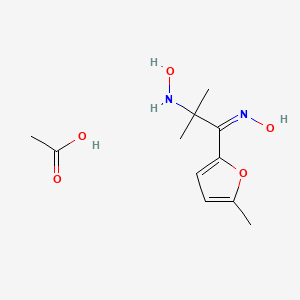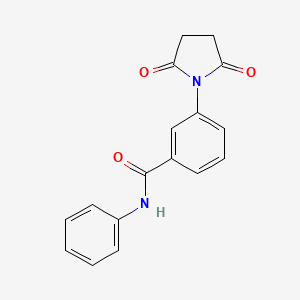![molecular formula C17H21ClN2O2 B5764794 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a spirocyclic compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Wirkmechanismus
The mechanism of action of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been shown to bind to metal ions such as copper and zinc, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one have been investigated in various studies. It has been shown to have low toxicity in vitro, and has been found to be effective against a range of bacterial and fungal strains. Additionally, it has been shown to be capable of penetrating cell membranes, which may contribute to its potential as a drug delivery system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one is its potential as a fluorescent probe for detecting metal ions. Additionally, its low toxicity and effectiveness against a range of microorganisms make it a promising candidate for further study. However, one limitation is its relatively complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one. One potential direction is further investigation of its potential as a drug delivery system. Additionally, its fluorescent properties make it a promising candidate for further study as a probe for detecting metal ions. Further studies could also investigate its potential as a treatment for bacterial and fungal infections.
Synthesemethoden
The synthesis of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one has been achieved through various methods. One of the most common methods involves the reaction of 3-(3-chlorophenyl)propanoic acid with 1,2-diaminocyclohexane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then cyclized to form the spirocyclic compound.
Wissenschaftliche Forschungsanwendungen
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one has been investigated for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, and has been studied for its potential use as a drug delivery system. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-14-3-1-2-13(12-14)4-5-16(22)20-10-8-17(9-11-20)7-6-15(21)19-17/h1-3,12H,4-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWQFWFGLRFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(3-Chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)
![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5764740.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)

![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)

![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)